(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone
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Description
(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C27H28ClN5O2 and its molecular weight is 490. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound has a significant molecular and cellular effect, potentially making it a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone are not fully known. Similar compounds have been found to interact with protein kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . These compounds provided ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Cellular Effects
In cellular assays, compounds similar to this compound have shown to be active . They modulate biomarkers of signaling through PKB and strongly inhibit the growth of human tumor xenografts .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Similar compounds have been found to provide ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not known. Similar compounds have been found to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Metabolic Pathways
The metabolic pathways involving this compound are not known. Similar compounds have been found to interact with the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Properties
IUPAC Name |
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN5O2/c1-18-6-7-20(28)16-22(18)31-12-14-33(15-13-31)27(34)19-8-10-32(11-9-19)26-25-24(29-17-30-26)21-4-2-3-5-23(21)35-25/h2-7,16-17,19H,8-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHPCYTWFYWOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.